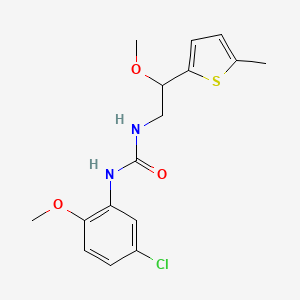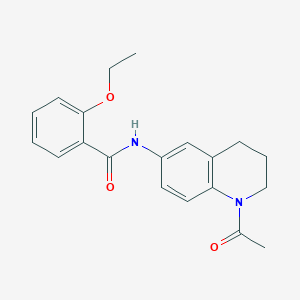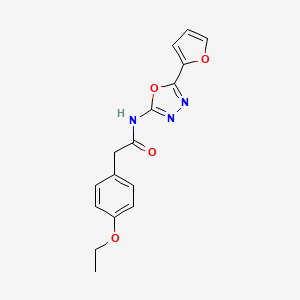
1-(5-Chloro-2-methoxyphenyl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methoxyphenyl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea, also known as GW 501516 or Cardarine, is a synthetic drug that was initially developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) that has been shown to improve lipid metabolism, increase endurance, and reduce inflammation in animal studies. Despite its potential therapeutic uses, GW 501516 has also gained popularity among athletes and bodybuilders as a performance-enhancing drug.
Wissenschaftliche Forschungsanwendungen
Electrochemical and Thermodynamic Investigations
- Corrosion Inhibition: Research by Bahrami and Hosseini (2012) highlights the potential use of similar urea compounds in corrosion inhibition. They studied the effect of urea derivatives in protecting mild steel in acidic environments, indicating these compounds' efficacy as corrosion inhibitors (Bahrami & Hosseini, 2012).
Agriculture and Environmental Science
- Herbicide Analysis: Katz and Strusz (1968) explored the use of a related urea compound, Maloran, in agriculture as a herbicide and nematicide. Their work involved developing chromatographic procedures for analyzing this compound in soils (Katz & Strusz, 1968).
Materials Science
- Nonlinear Optical Properties: Shettigar et al. (2006) synthesized bis-chalcone derivatives, structurally similar to the compound , and explored their nonlinear optical properties. These findings suggest potential applications in photonics and laser technologies (Shettigar et al., 2006).
Pharmacological Research
- Anticancer Agents: Denoyelle et al. (2012) studied symmetrical N,N'-diarylureas, related to the compound , as potential anticancer agents. They found these compounds to be activators of the eIF2α kinase heme-regulated inhibitor, indicating a mechanism for inhibiting cancer cell proliferation (Denoyelle et al., 2012).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-10-4-7-15(23-10)14(22-3)9-18-16(20)19-12-8-11(17)5-6-13(12)21-2/h4-8,14H,9H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCZQRIJPYRXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)NC2=C(C=CC(=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[[4-[(E)-2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2668824.png)
![N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide](/img/structure/B2668825.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2668830.png)


![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide](/img/structure/B2668836.png)
![3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2668837.png)

![Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B2668841.png)
![(2-((4-Chlorophenyl)thio)quinolin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2668842.png)
![Methyl 2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2668844.png)
![5-Fluoro-1-methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2668845.png)